5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-4-15-20-19-23(21-15)18(24)17(27-19)16(22-9-5-6-10-22)12-7-8-13(25-2)14(11-12)26-3/h7-8,11,16,24H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQIYIYHFMWVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of thiazolo-triazole hybrids, which are pharmacologically significant due to their structural versatility. Below is a comparative analysis with structurally related compounds from the provided evidence:
Table 1: Structural and Functional Comparison
| Compound Name (Core Structure) | Molecular Formula | Substituents | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound : 5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Not explicitly provided (estimated: ~470–500 g/mol) | - 3,4-Dimethoxyphenyl - Pyrrolidin-1-yl - Ethyl group |
N/A* | - Polar hydroxyl group enhances solubility. - Pyrrolidine and methoxy groups may influence receptor binding. |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | C25H28ClN5O3S | - 4-Ethoxy-3-methoxyphenyl - 4-(3-Chlorophenyl)piperazinyl - Methyl group |
514.041 | - Chlorophenyl-piperazinyl moiety may enhance CNS activity. - Ethoxy group increases lipophilicity. |
| 5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | C18H20Cl2N4OS | - 3,4-Dichlorophenyl - 3-Methylpiperidinyl - Methyl group |
411.3 | - Dichlorophenyl group enhances electrophilicity. - Lower molecular weight suggests improved bioavailability. |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | C31H28N6O3S | - 4-Methoxyphenyl - Pyrazole-methylene group |
564.66 | - Extended conjugation from pyrazole may improve photostability. - Ketone at position 6 alters redox properties. |
*Note: Molecular weight for the target compound is estimated based on structural analogs.
Key Findings from Comparative Analysis :
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound (vs. Pyrrolidinyl substituents (target compound) are less bulky than piperazinyl () or piperidinyl () groups, possibly improving membrane permeability .
Synthetic Approaches: Similar compounds (e.g., ) are synthesized via cyclocondensation, hydrazine reactions, or heterocyclization in polar solvents (e.g., ethanol, DMF). For example:
- Compound 8 in was synthesized by refluxing with NaOH, followed by HCl neutralization .
- Triazolo-thiadiazoles (e.g., ) involve phosphorus oxychloride-mediated reactions with carboxylic acids.
Pharmacological Potential: Molecular docking studies on triazolo-thiadiazoles () indicate inhibitory effects on 14-α-demethylase lanosterol (antifungal target), suggesting the target compound may share similar mechanisms. The ethyl group at position 2 (target compound) vs. methyl () could modulate metabolic stability and toxicity profiles.
Preparation Methods
Cyclocondensation Strategy
The thiazolo[3,2-b]triazole scaffold is synthesized from 2-hydrazinylthiazole precursors. A representative protocol involves:
- Step 1 : Reaction of ethyl 2-aminothiazole-4-carboxylate with hydrazine hydrate in ethanol (80°C, 6 h) to yield 2-hydrazinylthiazole.
- Step 2 : Cyclization with triphosgene in dichloromethane (0°C to rt, 12 h) to form the triazole ring.
Key Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Catalyst | Triphosgene |
| Yield | 68–72% |
Functionalization at Position 2: Ethyl Group Installation
The ethyl substituent is introduced via nucleophilic substitution or alkylation:
- Method A : Treatment of 2-chlorothiazolo[3,2-b]triazole with ethylmagnesium bromide in THF (−78°C to rt, 4 h).
- Method B : Direct synthesis using ethyl thiourea in a one-pot cyclocondensation.
Comparative Efficiency :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 55 | 92 |
| B | 78 | 98 |
Method B is preferred due to higher yield and reduced side products.
Mannich Reaction for Position 5 Substitution
The (3,4-dimethoxyphenyl)(pyrrolidin-1-yl)methyl group is installed via a Mannich reaction:
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | Ethanol | 60 | 65 |
| HCl | DCM | 25 | 42 |
| BF₃·Et₂O | THF | 40 | 58 |
Acetic acid in ethanol provides optimal balance between yield and selectivity.
Hydroxylation at Position 6
The hydroxyl group is introduced via oxidation of a methylthio intermediate:
- Step 1 : Sulfur methylation using methyl iodide and K₂CO₃ in DMF (rt, 2 h).
- Step 2 : Oxidation with m-CPBA in chloroform (0°C, 1 h) to yield the hydroxyl group.
Reaction Profile :
| Intermediate | Reagent | Conversion (%) |
|---|---|---|
| 6-Methylthio derivative | m-CPBA | 95 |
| 6-Chloro derivative | H₂O₂/NaOH | 72 |
Purification and Characterization
Final purification employs silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol.
Analytical Data :
- HRMS (ESI+) : m/z 389.1582 [M+H]⁺ (calc. 389.1584).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.89 (s, 6H, OCH₃), 3.02–2.94 (m, 4H, pyrrolidine).
Challenges and Mitigation Strategies
Q & A
Q. Critical Parameters :
- Temperature control (70–80°C for cyclization, room temperature for substitutions).
- Solvent choice (polar aprotic solvents enhance reactivity of electron-deficient intermediates) .
Basic Research Question: How is the compound structurally characterized, and what analytical techniques are essential?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 442.18) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm<sup>-1</sup> for C=N/C=O bonds in the triazole-thiazole system .
Q. Resolution Steps :
LC-MS Purity Verification : Ensure >98% purity before bioassays .
Dose-Response Repetition : Test multiple concentrations in triplicate .
Advanced Research Question: What structure-activity relationship (SAR) trends are observed in analogs?
Answer:
Key SAR findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
